TAPI-1, or Tumor Necrosis Factor-Alpha Converting Enzyme Inhibitor-1, is a synthetic compound primarily recognized for its role as an inhibitor of the enzyme TACE (TNF-α converting enzyme) and ADAM17 (A Disintegrin And Metalloproteinase 17). These enzymes are critical in the cleavage of membrane proteins, which can lead to the release of various soluble factors, including tumor necrosis factor-alpha (TNF-α) and other cytokines. TAPI-1 has been extensively studied for its potential therapeutic applications in inflammatory diseases and cancer.
TAPI-1 falls under the category of small molecule inhibitors. It is classified as a metalloproteinase inhibitor due to its ability to inhibit matrix metalloproteinases and other related enzymes. Its primary focus is on inhibiting the activity of TACE/ADAM17, which plays a significant role in inflammatory responses and cellular signaling pathways.
The synthesis of TAPI-1 typically involves standard organic chemistry techniques. The compound is synthesized through a series of reactions that may include coupling reactions, protection-deprotection strategies, and purification processes such as chromatography.
TAPI-1's molecular structure features several key functional groups that contribute to its inhibitory activity. The compound's precise three-dimensional conformation is essential for its interaction with the active site of TACE/ADAM17.
The molecular formula of TAPI-1 is CHNO, with a molecular weight of approximately 273.29 g/mol. The compound exhibits specific stereochemistry that influences its biological activity.
TAPI-1 primarily acts by inhibiting the enzymatic cleavage of substrates by TACE/ADAM17. This inhibition prevents the release of pro-inflammatory cytokines like TNF-α and other soluble factors from their membrane-bound precursors.
The IC50 values for TAPI-1 indicate its potency in inhibiting TACE/ADAM17 activity. Specifically, it has an IC50 value of approximately 3.61 μM for inhibiting M3-increased soluble amyloid precursor protein alpha (sAPPα) release and 8.09 μM for constitutive sAPPα release . Additionally, it has shown inhibitory effects on other cytokines such as interleukin 6 receptor (IL6R) and tumor necrosis factor receptors I and II.
TAPI-1 inhibits the activity of TACE/ADAM17 by binding to the enzyme's active site, thereby preventing substrate access. This inhibition leads to reduced cleavage of membrane proteins involved in inflammatory signaling pathways.
Through studies involving human cell lines, such as HEK293 cells, it has been demonstrated that pretreatment with TAPI-1 effectively blocks PMA-induced phosphorylation of epidermal growth factor receptor (EGFR), underscoring its role in modulating signaling pathways related to cell proliferation and inflammation .
TAPI-1 is characterized by its high solubility in DMSO (>10 mM), which allows for easy preparation of stock solutions for experimental use. The compound can be stored at temperatures below -20°C for extended periods without significant degradation.
TAPI-1 exhibits stability under physiological conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its chemical reactivity is primarily associated with its interactions at the enzyme active site rather than undergoing significant chemical transformations itself.
TAPI-1 has several applications in scientific research:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4